1,6-Hexylenediphosphonic Acid

Description

Structure

3D Structure

Properties

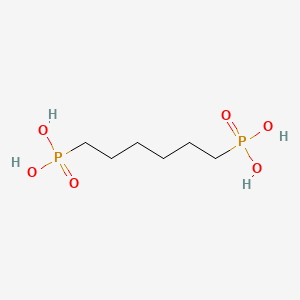

IUPAC Name |

6-phosphonohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O6P2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYVUKGVKRZQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCP(=O)(O)O)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378717 | |

| Record name | 6-phosphonohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-22-6 | |

| Record name | 6-phosphonohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,6-Hexylenediphosphonic Acid via the Arbuzov Reaction: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,6-hexylenediphosphonic acid, a valuable bifunctional molecule with applications in materials science, coordination chemistry, and as a precursor for pharmacologically active compounds. The primary synthetic route detailed herein is the Michaelis-Arbuzov reaction, a robust and widely utilized method for forming carbon-phosphorus bonds. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol for both the formation of the phosphonate ester intermediate and its subsequent hydrolysis, as well as methods for purification and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Significance of this compound

This compound is a linear aliphatic α,ω-diphosphonic acid. Its structure, featuring a flexible six-carbon chain terminated by two phosphonic acid groups, imparts unique properties that make it a versatile building block in several scientific domains. The phosphonic acid moieties are excellent ligands for a variety of metal ions, leading to its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, these groups can strongly adsorb onto metal oxide surfaces, making it a candidate for surface modification of materials. In the realm of medicinal chemistry, bisphosphonates, a class of drugs to which this compound belongs, are known for their ability to target bone tissues, with applications in treating osteoporosis and other bone-related diseases.

The synthesis of this compound is most effectively achieved through a two-step process: the Michaelis-Arbuzov reaction to form the tetraalkyl phosphonate ester, followed by acidic hydrolysis to yield the desired diphosphonic acid.

The Michaelis-Arbuzov Reaction: A Cornerstone of Phosphonate Synthesis

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The synthesis of the intermediate, tetraethyl 1,6-hexanediylbis(phosphonate), from 1,6-dibromohexane and triethyl phosphite exemplifies the Michaelis-Arbuzov reaction. The mechanism can be described in two main stages for each phosphonate group formed:

-

Nucleophilic Attack and Phosphonium Salt Formation: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on one of the electrophilic carbon atoms of 1,6-dibromohexane. This SN2 attack displaces a bromide ion and forms a trialkoxyphosphonium salt intermediate.[1][2]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the phosphonate ester and a molecule of bromoethane as a byproduct.[1][2]

This process is then repeated at the other end of the hexyl chain to yield the desired diphosphonate ester.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, two-part experimental procedure for the synthesis of this compound.

Part A: Synthesis of Tetraethyl 1,6-Hexanediylbis(phosphonate)

This stage focuses on the Arbuzov reaction between 1,6-dibromohexane and triethyl phosphite. A key consideration in this step is to ensure the reaction goes to completion to form the diphosphonate. This is typically achieved by using a slight excess of triethyl phosphite and allowing for sufficient reaction time at an elevated temperature.

3.1.1. Materials and Equipment

| Reagent/Equipment | Purpose |

| 1,6-Dibromohexane | Starting alkyl dihalide |

| Triethyl phosphite | Phosphorus source |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of solvent/reagents |

| Heating mantle with magnetic stirrer | For heating and mixing the reaction |

| Nitrogen or Argon inlet | To maintain an inert atmosphere |

| Distillation apparatus | For removal of volatile byproducts |

3.1.2. Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (1,6-dibromohexane:triethyl phosphite) | 1 : 2.2 | A slight excess of triethyl phosphite ensures complete conversion of the dibromoalkane. |

| Temperature | 150-160 °C | Sufficient thermal energy to drive the reaction to completion. |

| Reaction Time | 4-6 hours | To ensure the formation of the diphosphonate. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |

3.1.3. Procedure

-

Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.

-

Charging the Flask: To the flask, add 1,6-dibromohexane.

-

Initiating the Reaction: Begin stirring and heat the 1,6-dibromohexane to 150-160 °C.

-

Addition of Triethyl Phosphite: Slowly add triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 1-2 hours. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction: Maintain the reaction mixture at 150-160 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by observing the distillation of the bromoethane byproduct.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and any remaining volatile byproducts by vacuum distillation. The crude tetraethyl 1,6-hexanediylbis(phosphonate) is obtained as a viscous oil and can be used in the next step without further purification.

Caption: Workflow for the synthesis of the diphosphonate ester intermediate.

Part B: Hydrolysis to this compound

The phosphonate ester is hydrolyzed to the corresponding phosphonic acid using concentrated hydrochloric acid. This is a common and effective method for dealkylation of phosphonate esters.[3][4]

3.2.1. Materials and Equipment

| Reagent/Equipment | Purpose |

| Tetraethyl 1,6-hexanediylbis(phosphonate) | Starting ester |

| Concentrated Hydrochloric Acid (HCl) | For hydrolysis |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of acid vapors |

| Heating mantle with magnetic stirrer | For heating and mixing the reaction |

| Rotary evaporator | For removal of solvent and excess acid |

3.2.2. Reaction Parameters

| Parameter | Value | Rationale |

| Reagent | Concentrated HCl (37%) | Strong acid required for efficient hydrolysis. |

| Temperature | Reflux | To accelerate the rate of hydrolysis. |

| Reaction Time | 8-12 hours | To ensure complete dealkylation of all four ethyl groups. |

3.2.3. Procedure

-

Setup: In a round-bottom flask, place the crude tetraethyl 1,6-hexanediylbis(phosphonate) from Part A.

-

Addition of Acid: Add an excess of concentrated hydrochloric acid to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Volatiles: Remove the water and excess HCl under reduced pressure using a rotary evaporator. To ensure complete removal of water, an azeotropic distillation with toluene can be performed.[4]

-

Purification: The resulting crude this compound is a white solid. It can be purified by recrystallization from water or an alcohol/water mixture. The product is often hygroscopic and should be dried under vacuum over a desiccant such as phosphorus pentoxide (P₂O₅).

Caption: Workflow for the hydrolysis and purification of the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene groups of the hexyl chain. The protons on the carbons adjacent to the phosphorus atoms will appear as a complex multiplet due to coupling with both the adjacent methylene protons and the phosphorus nuclei.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool. A single resonance, proton-coupled, will appear as a triplet of triplets (or a more complex multiplet) due to coupling with the adjacent methylene protons, confirming the presence of the phosphonic acid groups. The proton-decoupled spectrum will show a single sharp singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals for the three unique carbon environments in the symmetrical hexyl chain.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the phosphonic acid group, including:

-

A broad O-H stretch from the P-OH groups.

-

A strong P=O stretch.

-

P-O-H and C-P stretches.[3]

4.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

4.4. Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₆O₆P₂ | [5] |

| Molecular Weight | 246.14 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6][7][8] |

| Melting Point | 205-210 °C | [6][7][8] |

Troubleshooting and Key Considerations

-

Incomplete Reaction in Part A: If the Arbuzov reaction is incomplete, unreacted 1,6-dibromohexane and the monophosphonate intermediate may be present. This can be addressed by increasing the reaction time or the amount of triethyl phosphite.

-

Side Reactions: The primary side reaction is the formation of byproducts from the reaction of bromoethane with triethyl phosphite. These are typically more volatile and can be removed during vacuum distillation.

-

Incomplete Hydrolysis in Part B: If hydrolysis is incomplete, the final product will be contaminated with partially hydrolyzed esters. This can be remedied by extending the reflux time or using fresh, concentrated HCl.

-

Hygroscopicity of the Final Product: this compound is hygroscopic. Care should be taken to store it in a desiccator to prevent moisture absorption.[9]

Safety Precautions

-

1,6-Dibromohexane: Is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Triethyl phosphite: Is a flammable liquid and an irritant. Handle with care, avoiding ignition sources and using appropriate PPE.

-

Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Always handle in a fume hood with acid-resistant gloves and safety goggles.

-

General Precautions: The Arbuzov reaction is conducted at high temperatures. Ensure proper setup and monitoring to prevent accidents.

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, the diphosphonate ester intermediate can be synthesized in good yield. Subsequent acidic hydrolysis provides the desired diphosphonic acid. This guide provides the necessary detail for researchers and professionals to successfully synthesize and characterize this important chemical compound for a variety of applications.

References

-

J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Central Intelligence Agency. (n.d.). Mechanism of the Arbuzov Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

NIH. (n.d.). Design and characterization of phosphonic acid-functionalized grafted sepiolite nanohybrids and their adsorption studies for removal of copper ions from aqueous solution. Retrieved from [Link]

-

UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]

-

NIH. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

Sources

- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. biorxiv.org [biorxiv.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Mechanism and Synthesis of 1,6-Hexylenediphosphonic Acid

A.P. Mol. B.V. Schoutlaan 20 6002 RR Weert The Netherlands Tel: +31-495-584510 Fax: +31-495-584515 Email: URL: [Link]

Abstract

This technical guide provides an in-depth examination of the synthesis of 1,6-hexylenediphosphonic acid, a molecule of significant interest in materials science and nanotechnology. The primary focus is on the elucidation of the core reaction mechanism, which proceeds via a two-step sequence: a double Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis to yield the final diphosphonic acid. This document details the causality behind experimental choices, provides a robust, step-by-step protocol, and presents key analytical data. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis for application in their respective fields.

Introduction and Significance

This compound (also known as hexane-1,6-diylbis(phosphonic acid)) is an organic compound featuring a six-carbon aliphatic chain flanked by two phosphonic acid groups[1]. Its bifunctional nature allows it to act as a robust bidentate linker in the formation of metal-organic frameworks (MOFs), as a surface modifier for nanoparticles, and as a capping agent for colloidal quantum dots[2][3]. The strong coordination of the phosphonate groups to metal oxide surfaces imparts stability and functionality, making this molecule a valuable building block in advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6-phosphonohexyl)phosphonic acid | PubChem[1] |

| CAS Number | 4721-22-6 | TCI[2], Lab Pro Inc[4] |

| Molecular Formula | C₆H₁₆O₆P₂ | PubChem[1] |

| Molecular Weight | 246.14 g/mol | PubChem[1], Lab Pro Inc[4] |

| Appearance | White to off-white crystalline powder | TCI[2][5] |

| Melting Point | 205-210 °C | TCI[2][5] |

| Purity | >98.0% | TCI[2][3] |

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is a two-step process. The first step involves the formation of carbon-phosphorus bonds to create a stable phosphonate diester, which is then cleaved in the second step to reveal the desired phosphonic acid groups.

Caption: Overall synthesis workflow for this compound.

Step 1: The Michaelis-Arbuzov Reaction

The cornerstone of this synthesis is the Michaelis-Arbuzov reaction, a classic and reliable method for forming carbon-phosphorus bonds[6][7]. Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction transforms a trialkyl phosphite into a phosphonate by reacting it with an alkyl halide[8][9].

For the synthesis of our target molecule, a dihaloalkane, such as 1,6-dibromohexane, is used. This allows for two sequential Michaelis-Arbuzov reactions to occur at both ends of the carbon chain.

Mechanism: The reaction proceeds through a nucleophilic substitution (SN2) mechanism[8][9][10].

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite (e.g., triethyl phosphite) possesses a lone pair of electrons, making it nucleophilic. It attacks one of the electrophilic primary carbons of the 1,6-dihalohexane, displacing a halide ion.

-

Formation of Phosphonium Intermediate: This initial attack forms a quaternary phosphonium salt intermediate[8][9][10]. These intermediates are typically not isolated.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate in a second SN2 reaction. This cleaves the carbon-oxygen bond, forming a stable pentavalent phosphoryl (P=O) group and releasing an ethyl halide as a byproduct.

-

Second Reaction: The process is repeated at the other end of the hexane chain to form the final diester, tetraethyl hexane-1,6-diylbis(phosphonate).

Caption: Mechanism of the double Michaelis-Arbuzov reaction.

Causality Behind Experimental Choices:

-

Choice of Halide: The reactivity of the alkyl halide is critical and follows the order R-I > R-Br > R-Cl[8]. 1,6-dibromohexane is an excellent choice as it offers a good balance of reactivity and cost, while minimizing side reactions often seen with more reactive diiodides.

-

Choice of Phosphite: Triethyl phosphite is commonly used. The ethyl groups are readily removed during the dealkylation step. Electron-donating groups on the phosphite accelerate the reaction rate[9][10].

-

Reaction Conditions: The reaction typically requires heating to facilitate the dealkylation of the phosphonium intermediate[6].

Step 2: Hydrolysis of the Phosphonate Ester

The tetraethyl hexane-1,6-diylbis(phosphonate) intermediate is a stable oil. To obtain the final diphosphonic acid, the four ethyl ester groups must be cleaved. The most general and robust method for this transformation is hydrolysis under strong acidic conditions[2][9][10].

Mechanism: The hydrolysis of phosphonate esters in concentrated acid (e.g., HCl) involves the cleavage of the P-O ester bond[8].

-

Protonation: The oxygen of the phosphoryl (P=O) group is protonated by the strong acid, which activates the phosphorus atom towards nucleophilic attack.

-

Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus atom.

-

Elimination: The ethoxy group is eliminated as ethanol. This process is repeated until all four ester groups are replaced by hydroxyl groups, yielding the final diphosphonic acid.

This method is highly effective for alkyl phosphonates and is often carried out by refluxing the ester in concentrated hydrochloric acid for several hours[8][10].

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of corrosive and hazardous materials. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Part A: Synthesis of Tetraethyl Hexane-1,6-diylbis(phosphonate)

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagents:

-

1,6-Dibromohexane (1.0 eq)

-

Triethyl phosphite (2.2 eq)

-

-

Procedure: a. Charge the flask with 1,6-dibromohexane. b. Begin stirring and heat the flask to 150-160 °C under a gentle flow of nitrogen. c. Add the triethyl phosphite dropwise via the dropping funnel over a period of 1 hour. The reaction is exothermic. d. After the addition is complete, maintain the reaction mixture at 160 °C for an additional 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution (b.p. 38 °C). e. Once the reaction is complete, allow the mixture to cool to room temperature. f. Remove the excess triethyl phosphite and any remaining volatile byproducts under reduced pressure (vacuum distillation). The product is a viscous, pale-yellow oil, tetraethyl hexane-1,6-diylbis(phosphonate) (CAS 5391-92-4)[11], which can often be used in the next step without further purification.

Part B: Hydrolysis to this compound

-

Apparatus Setup: Use the flask containing the crude phosphonate ester from Part A, fitted with a reflux condenser.

-

Reagents:

-

Crude tetraethyl hexane-1,6-diylbis(phosphonate) (1.0 eq)

-

Concentrated Hydrochloric Acid (37%, ~12 M) (a large excess)

-

-

Procedure: a. To the crude ester in the flask, add a sufficient volume of concentrated HCl to ensure complete dissolution upon heating. b. Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 8-12 hours[10]. c. After the reflux period, cool the reaction mixture to room temperature. d. Remove the water and excess HCl under reduced pressure by rotary evaporation. Toluene can be added and co-evaporated to azeotropically remove residual water. e. The crude product will be a solid or a very viscous oil.

-

Purification & Crystallization: a. The purification of phosphonic acids can be challenging due to their high polarity[10]. Recrystallization is the preferred method for obtaining a pure, solid product. b. Dissolve the crude solid in a minimum amount of boiling water. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. d. Collect the white crystalline product by vacuum filtration. e. Wash the crystals with a small amount of ice-cold water, followed by acetone, to facilitate drying. f. Dry the final product, this compound, under high vacuum to yield a white, crystalline solid[2][5].

Alternative Synthesis Considerations

While the Michaelis-Arbuzov reaction followed by acid hydrolysis is the most direct and widely used method, other dealkylation techniques for the phosphonate ester exist.

-

McKenna Reaction: This method uses bromotrimethylsilane (TMSBr) followed by methanolysis or hydrolysis to cleave the ester bonds[8][10]. This is often preferred for substrates that are sensitive to harsh acidic conditions, as the reaction proceeds under milder, neutral conditions. The process involves the formation of a silyl ester intermediate, which is readily hydrolyzed[10].

-

Boron Reagents: Reagents like boron tribromide (BBr₃) can also be used for dealkylation, although they are often less practical for large-scale synthesis.

For the synthesis of this compound, which lacks acid-sensitive functional groups, the economic and procedural simplicity of concentrated HCl hydrolysis makes it the superior choice for most applications.

References

-

Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]

-

Grokipedia. Michaelis–Arbuzov reaction. Grokipedia. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. Organic Chemistry Portal. [Link]

-

chemeurope.com. Michaelis-Arbuzov reaction. chemeurope.com. [Link]

-

Wikipedia. Phosphonate. Wikipedia. [Link]

-

Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

Sources

- 1. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate - Wikipedia [en.wikipedia.org]

- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tetraethyl hexane-1,6-diylbis(phosphonate), 5391-92-4 | BroadPharm [broadpharm.com]

A Technical Guide to the Spectroscopic Characterization of 1,6-Hexylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 1,6-Hexylenediphosphonic Acid. As a molecule of interest in materials science and as a structural analog in medicinal chemistry, rigorous confirmation of its identity and purity is paramount. This document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data is not publicly available, this guide presents predicted spectroscopic data based on established principles and provides detailed, field-proven protocols for data acquisition and analysis.

Introduction to this compound

This compound, with the chemical formula C₆H₁₆O₆P₂ and a molecular weight of 246.14 g/mol , is an organophosphorus compound characterized by a hexane backbone terminated at both ends by phosphonic acid groups[1]. Its structure imparts properties that make it a valuable building block in various applications. The phosphonic acid moieties provide strong coordination sites for metal ions and surfaces, making it a candidate for surface modification and the development of novel materials. In the context of drug development, diphosphonates are analogs of pyrophosphate and are known to target bone tissues, with applications in treating bone disorders.

The unambiguous structural elucidation and purity assessment of this compound are critical for its application in any field. Spectroscopic methods provide a detailed fingerprint of the molecule, allowing for the confirmation of its covalent structure and the detection of any impurities. This guide will delve into the expected spectroscopic signatures of this molecule and the experimental workflows to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The spectrum will be dominated by signals from the methylene protons of the hexane chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| P-CH₂- | 1.5 - 1.8 | Multiplet | |

| -CH₂-CH₂-P | 1.4 - 1.6 | Multiplet | |

| -CH₂-CH₂-CH₂- | 1.2 - 1.4 | Multiplet |

Causality Behind Predictions: The chemical shifts are predicted based on the expected deshielding effects of the terminal phosphonic acid groups. The protons on the carbons directly attached to the phosphorus atoms (P-CH₂-) will be the most deshielded and appear furthest downfield. The signals are expected to be multiplets due to coupling with neighboring protons and with the phosphorus nuclei.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms in the molecule. Due to the molecule's symmetry, only three distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| P-C | 25 - 35 |

| P-C-C | 20 - 30 |

| P-C-C-C | 30 - 40 |

Causality Behind Predictions: The chemical shifts are estimated based on typical values for aliphatic carbons, with the carbon directly bonded to the phosphorus (P-C) expected to show a distinct chemical shift due to the electronegativity and magnetic properties of the phosphorus atom[2].

Predicted ³¹P NMR Spectrum

³¹P NMR is a highly specific and sensitive technique for observing phosphorus-containing compounds. For 1,6-Hexylenediphiphosphonic Acid, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Phosphorus | Predicted Chemical Shift (δ) [ppm] | Multiplicity (Proton-Coupled) |

| -PO(OH)₂ | 15 - 25 | Multiplet |

Causality Behind Predictions: The chemical shift range for phosphonic acids is well-established[3]. The exact chemical shift will be dependent on the solvent and pH. In a proton-coupled spectrum, the signal would appear as a multiplet due to coupling with the protons on the adjacent methylene group.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR analysis of this compound.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C and ³¹P, proton decoupling is typically used to simplify the spectra and improve signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Reference the spectra using an appropriate internal or external standard.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Analyze the chemical shifts and coupling patterns to confirm the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups. For this compound, IR spectroscopy will confirm the presence of the phosphonic acid groups and the alkane backbone.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2850 - 3000 | Strong, Broad | O-H stretch | Phosphonic Acid |

| 2920 - 2960 | Medium | C-H stretch | Alkane |

| 2850 - 2870 | Medium | C-H stretch | Alkane |

| 1150 - 1250 | Strong | P=O stretch | Phosphonic Acid |

| 950 - 1050 | Strong | P-O-H stretch | Phosphonic Acid |

Causality Behind Predictions: The broad O-H stretch is a characteristic feature of hydrogen-bonded hydroxyl groups in the phosphonic acid. The P=O stretch is typically a very strong and prominent band. The C-H stretching vibrations confirm the presence of the aliphatic hexane chain[4].

Experimental Protocol for FTIR Data Acquisition

Caption: Workflow for FTIR analysis using an ATR accessory.

Detailed Steps:

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR (Attenuated Total Reflectance) crystal is clean.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the IR spectrum. Perform a baseline correction and identify the major absorption peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrum

For this compound (exact mass: 246.0422 Da), a high-resolution mass spectrometer would be able to confirm this mass with high accuracy[1]. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z 246 may be observed, though it might be of low intensity due to the lability of the phosphonic acid groups.

Plausible Fragmentation Pattern:

-

Loss of water: A peak at m/z 228 ([M-H₂O]⁺˙) is likely due to the loss of a water molecule from one of the phosphonic acid groups.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the phosphonic acid group.

-

Cleavage of the hexane chain: Fragmentation of the alkane backbone would lead to a series of peaks separated by 14 Da (-CH₂-).

Experimental Protocol for Mass Spectrometry Data Acquisition

Sources

An In-Depth Technical Guide to Hexane-1,6-diyldiphosphonic Acid (CAS 4721-22-6) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,6-diyldiphosphonic acid (CAS 4721-22-6) is a versatile bifunctional molecule increasingly recognized for its significant potential in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action in targeted protein degradation, and detailed protocols for its application in the synthesis of PROTACs. We will delve into the unique characteristics conferred by the diphosphonate moiety and its role in bioconjugation and drug delivery systems, offering a valuable resource for researchers aiming to leverage this compound in their therapeutic discovery efforts.

Introduction: The Emergence of a Versatile Linker

Hexane-1,6-diyldiphosphonic acid is a symmetric molecule featuring two phosphonic acid groups separated by a flexible six-carbon alkyl chain.[1] This unique structure provides a dual functionality that is highly advantageous in various biomedical and material science applications.[1] While it has applications in bioconjugation, coatings, and as a metal-chelating agent, its role as a linker in the rapidly evolving field of PROTACs has garnered significant attention from the drug discovery community.[1][2]

PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins.[3][4] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][6] The choice of linker significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties, such as solubility and cell permeability.[6][7]

Physicochemical Properties of Hexane-1,6-diyldiphosphonic Acid

A thorough understanding of the physicochemical properties of Hexane-1,6-diyldiphosphonic acid is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 4721-22-6 | [8] |

| Molecular Formula | C6H16O6P2 | [8] |

| Molecular Weight | 246.14 g/mol | [8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions | |

| Key Structural Features | Two terminal phosphonic acid groups, Six-carbon alkyl spacer | [1] |

Applications in Drug Development

Core Application: An Alkyl-Based PROTAC Linker

Hexane-1,6-diyldiphosphonic acid serves as a flexible, alkyl-chain-based linker in PROTAC design.[2][4] The six-carbon chain provides the necessary length and conformational flexibility to facilitate the productive formation of the ternary complex between the target protein and the E3 ligase.[5] Alkyl linkers are a common choice in initial PROTAC design due to their synthetic accessibility and the ability to systematically vary their length to optimize degradation efficacy.[7]

The dual phosphonic acid groups at either end of the hexane chain offer versatile handles for conjugation to the POI and E3 ligase ligands. These acidic groups can be activated to form stable amide or ester bonds with corresponding amine or alcohol functionalities on the ligands.

Role in Bioconjugation and Drug Delivery

Beyond its application in PROTACs, the phosphonate groups of Hexane-1,6-diyldiphosphonic acid make it a valuable tool in broader bioconjugation and drug delivery strategies.[1] Phosphonates are known to be effective chelators of metal ions and can interact with biological systems, potentially influencing cellular uptake and retention.[9] This property can be exploited in the design of targeted drug delivery systems where the linker can also contribute to the overall pharmacokinetic profile of the therapeutic agent.[10][11]

Mechanism of Action in PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is then released to engage in another cycle of degradation, acting in a catalytic manner.

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Hexane-1,6-diyldiphosphonic acid | PROTAC连接子 | MCE [medchemexpress.cn]

- 9. benchchem.com [benchchem.com]

- 10. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioconjugation for Drug Delivery - Creative Biolabs [creative-biolabs.com]

Introduction: Bridging the Molecular Scale with Macroscopic Phenomena

An In-depth Technical Guide to the Theoretical Modeling of 1,6-Hexylenediphosphonic Acid Adsorption

This compound (HDP) is a bifunctional organophosphorus compound characterized by a six-carbon alkyl chain capped at both ends by phosphonic acid groups [-P(O)(OH)₂].[1] This unique structure grants it remarkable properties, particularly its strong affinity for various surfaces, most notably metal and metal oxide substrates. This has led to its widespread investigation and application as a corrosion inhibitor, a surface modification agent for nanomaterials, and a coupling agent in advanced composites.[2][3][4] The efficacy of HDP in these roles is fundamentally governed by its adsorption behavior—the way it attaches to, orients on, and forms a protective or functional layer at a surface.

Understanding this adsorption process at a granular, atomic level is paramount for optimizing existing applications and designing new materials. While experimental techniques provide invaluable macroscopic data, they often struggle to reveal the intricate details of molecular interactions, binding energies, and dynamic processes at the interface. Theoretical and computational modeling emerges as a powerful and indispensable tool to fill this knowledge gap. It provides a cost-effective and insightful avenue to explore the fundamental mechanisms of HDP adsorption, offering predictive power that can accelerate research and development.[5]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary theoretical methods used to model the adsorption of this compound. We will delve into the causality behind methodological choices, presenting a narrative grounded in expertise and scientific integrity. The core modeling techniques—Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) modeling—will be explored not as isolated procedures, but as a synergistic toolkit for building a holistic, validated understanding of this critical interfacial phenomenon.

Section 1: The Adsorbate and the Interface: Foundational Concepts

Before delving into complex modeling, a firm grasp of the HDP molecule and the fundamental principles of its adsorption is essential. The choices made in any simulation are directly informed by these core chemical and physical properties.

Physicochemical Profile of this compound

The behavior of HDP in a system is dictated by its inherent properties. A summary of these is crucial for parameterizing any theoretical model.

| Property | Value / Description | Source |

| Molecular Formula | C₆H₁₆O₆P₂ | [1][6] |

| Molecular Weight | 246.14 g/mol | [1][6] |

| IUPAC Name | (6-phosphonohexyl)phosphonic acid | [1] |

| CAS Number | 4721-22-6 | [6] |

| Physical State | White solid powder/crystal | [6] |

| Key Functional Groups | Two phosphonic acid [-P(O)(OH)₂] groups | |

| Structural Feature | Flexible hexyl (C6) alkyl chain |

Core Mechanisms of Phosphonate Adsorption

The phosphonic acid moiety is a highly effective anchor group for a wide range of metal and metal oxide surfaces.[7][8] Its interaction is typically strong, often involving the formation of covalent bonds (chemisorption), leading to robust and stable surface layers.

-

Binding Modes: The phosphonic group can bind to surface metal atoms in several configurations, including monodentate (one P-O-Metal bond), bidentate (two P-O-Metal bonds), and tridentate (three P-O-Metal bonds).[7][8][9] The preferred mode depends on the surface crystallography, surface hydroxylation, and local steric environment. Theoretical calculations have shown that bidentate configurations are often the most stable on surfaces like titanium dioxide (TiO₂).[8]

-

Influence of pH: The protonation state of HDP's phosphonic acid groups is highly dependent on the pH of the surrounding medium.[10] In acidic solutions, the groups are fully protonated, while in neutral or alkaline solutions, they become progressively deprotonated (anionic and di-anionic forms). This speciation critically affects the electrostatic interactions with the surface and, consequently, the adsorption mechanism and strength.[10] Modeling must account for the relevant protonation state for the conditions being studied.

Section 2: Density Functional Theory (DFT) for Mechanistic Clarity

Expertise & Rationale: Why DFT?

To understand why HDP binds to a surface, we must investigate the electronic interactions, charge transfer, and bond formation at the quantum level. Density Functional Theory (DFT) is the premier computational method for this purpose. It allows us to calculate the ground-state electronic structure of the system with high accuracy, providing fundamental insights into adsorption energies, optimal binding geometries, and the nature of the chemical bonds formed between the adsorbate and the substrate.[7][11] For phosphonic acids, where the formation of strong Ti-O-P or Fe-O-P bonds is the essence of the adsorption, DFT is not just a useful tool—it is essential for a mechanistically correct description.

Authoritative Grounding & Self-Validation

DFT is a well-established, Nobel Prize-winning quantum mechanical framework widely used in chemistry and materials science to study surface phenomena.[7][10] A DFT protocol is inherently self-validating: the calculated adsorption energies for different binding modes (e.g., monodentate vs. bidentate) can be compared to identify the most thermodynamically stable configuration.[7][8] These predictions can then be cross-referenced with experimental surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the binding mechanism.[3][4]

Detailed Protocol: A DFT Workflow for HDP Adsorption

-

Step 1: Constructing the Atomic Models

-

Substrate: Create a slab model of the surface of interest (e.g., Fe(100) for steel, TiO₂(101) for titanium dioxide). This involves cleaving the bulk crystal structure and ensuring the slab is thick enough to replicate bulk properties in its center. A vacuum layer is added to prevent interaction between periodic images of the slab.[10]

-

Adsorbate: Build the this compound molecule. Critically, set the appropriate protonation state based on the experimental pH to be modeled.

-

-

Step 2: Geometry Optimization

-

Place the HDP molecule near the surface slab in a desired initial configuration (e.g., oriented for bidentate binding).

-

Perform a full geometry optimization. This is an iterative process where the forces on all atoms are calculated, and their positions are adjusted until a minimum energy configuration is reached. This step reveals the most stable adsorbed structure and the precise bond lengths and angles at the interface.

-

-

Step 3: Calculating Adsorption Energy (E_ads)

-

The adsorption energy, a key indicator of binding strength, is calculated using the following equation:

-

E_ads = E_(HDP+Slab) - (E_Slab + E_HDP)

-

Where E_(HDP+Slab) is the total energy of the optimized adsorbed system, E_Slab is the energy of the relaxed slab alone, and E_HDP is the energy of the HDP molecule in the gas phase (or solvent). A more negative value indicates stronger adsorption.

-

-

-

Step 4: Electronic Structure Analysis

-

Analyze the optimized system to understand the nature of the bonding. This includes:

-

Charge Density Difference Plots: Visualize the redistribution of electron density upon adsorption to identify charge transfer between the molecule and the surface.

-

Bader Charge Analysis: Quantify the amount of charge transferred.[12]

-

Density of States (DOS): Analyze how the electronic states of the molecule and surface are modified upon binding, which can indicate orbital hybridization and covalent bond formation.

-

-

Visualization: DFT Workflow Diagram

Caption: A standard workflow for MD simulations of an interface.

Section 4: QSAR for Predictive Adsorption Modeling

Expertise & Rationale: Why QSAR?

While DFT and MD provide deep insights into a single system, they are computationally expensive. If the goal is to screen many different phosphonic acid derivatives for their adsorption potential, a faster, predictive method is needed. Quantitative Structure-Activity Relationship (QSAR) modeling fulfills this role. [5][13]The core principle of QSAR is to build a statistical model that correlates the structural or physicochemical properties of molecules (called "descriptors") with their observed activity (in this case, adsorption strength). [13][14][15]Once a reliable QSAR model is built, it can predict the adsorption behavior of new, unsynthesized molecules based solely on their computed descriptors, dramatically accelerating the discovery process.

Authoritative Grounding & Self-Validation

QSAR is a well-established methodology in cheminformatics, particularly in drug discovery and environmental science, for predicting properties like toxicity and biological activity. [5][13]The trustworthiness of a QSAR model is paramount and is established through a rigorous, multi-step validation process. A model is trained on a "training set" of molecules with known adsorption data. Its predictive power is then tested on an independent "test set" of molecules that were not used during model development. A model is considered robust and reliable only if it accurately predicts the activity of the test set. [13][15]

Detailed Protocol: A QSAR Modeling Workflow

-

Step 1: Data Set Curation

-

Step 2: Molecular Descriptor Calculation

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be:

-

Quantum Chemical Descriptors: E_HOMO, E_LUMO, dipole moment, atomic charges (calculated using DFT). [13][14] * Topological Descriptors: Describing molecular branching and connectivity.

-

Physicochemical Descriptors: LogP, molecular weight, hydrogen bond donors/acceptors. [5]3. Step 3: Model Development & Feature Selection

-

-

Using the training set, employ a statistical method to find the best correlation between the descriptors and the adsorption data. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Random Forest or Neural Networks. [5] * An essential part of this step is feature selection, identifying the small subset of descriptors that have the most significant impact on adsorption.

-

-

Step 4: Rigorous Model Validation

-

Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to check the model's internal consistency and stability.

-

External Validation: Use the developed model to predict the adsorption of the molecules in the test set. The predictive power (e.g., R²_pred) of the model is judged by how well its predictions match the experimental values for this external set.

-

Data Presentation: Example Molecular Descriptors for Adsorption QSAR

| Descriptor Class | Example Descriptors | Relevance to Adsorption |

| Electronic | E_HOMO, E_LUMO, Energy Gap (ΔE) | Relates to the molecule's ability to donate/accept electrons to/from the surface. [18] |

| Quantum Chemical | Maximum positive atomic charge (q_max) | Identifies the most likely sites for electrostatic interaction or nucleophilic attack. [13][14] |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Describes the hydrophobicity/hydrophilicity of the molecule, influencing its behavior in aqueous solution. [5] |

| Geometric | Molecular Surface Area | Relates to the size of the molecule and the contact area it can make with the surface. |

Visualization: QSAR Development Workflow Diagram

Caption: The workflow for developing and applying a predictive QSAR model.

Section 5: An Integrated, Self-Validating Approach

The true power of theoretical modeling lies not in the application of a single technique, but in their synergistic integration. A comprehensive and trustworthy investigation of HDP adsorption should leverage the strengths of each method to create a self-validating system.

-

From DFT to MD: High-accuracy DFT calculations on a small, representative system can be used to derive or validate the force field parameters needed for large-scale MD simulations. This ensures the classical MD simulation is grounded in a more fundamental quantum mechanical reality.

-

From MD to Experiment: The dynamic behavior and preferred conformations of HDP observed in MD simulations can provide a direct interpretation of macroscopic experimental data. For example, the simulated surface coverage can be compared to adsorption isotherms derived from Langmuir or Freundlich models. [17][19][20]* From DFT to QSAR: The quantum chemical descriptors (like E_HOMO, E_LUMO, and atomic charges) that form the basis of a sophisticated QSAR model are calculated using DFT. [13][14]This provides a physically meaningful foundation for the statistical QSAR model.

This integrated workflow creates a feedback loop where experiment informs theory and theory provides a detailed interpretation of experiment, leading to a robust and reliable understanding of the system.

Conclusion and Future Outlook

The theoretical modeling of this compound adsorption is a multi-faceted endeavor that provides unparalleled insight into the molecular-level phenomena governing its performance in critical applications like corrosion inhibition and surface functionalization. By employing a synergistic combination of Density Functional Theory, Molecular Dynamics, and QSAR modeling, researchers can move beyond simple observation to a state of predictive understanding. DFT elucidates the fundamental electronic nature of the adsorbate-surface bond, MD reveals the dynamic interplay of the molecule and its environment over time, and QSAR provides the framework to leverage this knowledge for the rapid screening and design of new, more effective molecules.

The future of this field will likely involve deeper integration with machine learning and artificial intelligence. [5]By training advanced algorithms on large datasets generated from high-throughput DFT and MD simulations, it will become possible to develop even more accurate and far-reaching predictive models, accelerating the pace of materials discovery and innovation.

References

- Ding S, Yang Y, Tan T, Wei Q, Shen Z, Liu Q, et al. (2025) Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. PLOS One.

- Review on Quantitative Structure-Activity Relationships (QSAR) for the Adsorption of Organic Chemicals onto Soil. (2023) Journal of East-West Thought.

- Phosphonic Acid Adsorbates Tune the Surface Potential of TiO2 in Gas and Liquid Environments. (2014) The Journal of Physical Chemistry Letters.

- Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. (2025) PubMed.

- (PDF) Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. (2025)

- Adsorption of Phosphonic and Ethylphosphonic Acid on Aluminum Oxide Surfaces. (2025)

- Quantitative structure activity relationship (QSAR)

- Molecular dynamics simulation of organic contaminant adsorption on organic‐co

- Phosphonic acid adsorption at the TiO2 anatase (101) surface investigated by periodic hybrid HF-DFT computations. (2025)

- An Experimental Investigation of the Adsorption of a Phosphonic Acid on the Anatase TiO2(101) Surface. The Journal of Physical Chemistry C.

- Ab Initio Molecular Dynamics Simulations of the Interaction between Organic Phosph

- Ab initio molecular dynamics simulations on the adsorption of 1-hydroxyethane-1,1-diphosphonic acid on the iron (100) surface. New Journal of Chemistry.

- This compound. PubChem.

- This compound, 1G - H1536-1G. Lab Pro Inc.

- Analysis of the role of the pH in the anchoring of alkylphosphonic acid on a TiO2 surface. (2023) CNR-IRIS.

- This compound 4721-22-6. TCI Chemicals.

- This compound | 4721-22-6. TCI EUROPE N.V..

- This compound | 4721-22-6. Tokyo Chemical Industry Co., Ltd.(JP).

- Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. (2025) MDPI.

- Adsorption Kinetics and Isotherms. (2024) CRC Press.

- Kinetics, Isotherms and Adsorption–Desorption Behavior of Phosphorus from Aqueous Solution Using Zirconium–Iron and Iron Modified Biosolid Biochars. MDPI.

- (PDF) Corrosion Inhibitors – Principles, Mechanisms and Applications. (2014)

- Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. (2022) Faraday Discussions.

- (PDF) ADSORPTION ISOTHERM MODELS AND KINETICS FOR PHOSPHATE ADSORPTION IN SEDIMENT. (2022)

- Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. RSC Publishing.

- Green Schiff's bases as corrosion inhibitors for mild steel in 1 M HCl solution: experimental and theoretical approach. (2016) RSC Publishing.

Sources

- 1. This compound | C6H16O6P2 | CID 2773795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. cris.unibo.it [cris.unibo.it]

- 5. jetjournal.us [jetjournal.us]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. iris.cnr.it [iris.cnr.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ab initio molecular dynamics simulations on the adsorption of 1-hydroxyethane-1,1-diphosphonic acid on the iron (100) surface - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm | PLOS One [journals.plos.org]

- 14. Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.plos.org [journals.plos.org]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. Green Schiff's bases as corrosion inhibitors for mild steel in 1 M HCl solution: experimental and theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Comprehensive Guide to the Crystal Structure Analysis of 1,6-Hexylenediphosphonic Acid: From Powder to Precision

Foreword: The Unseen Architecture of a Versatile Molecule

1,6-Hexylenediphosphonic acid stands as a molecule of significant interest within the realms of materials science and medicinal chemistry. Its bifunctional nature, characterized by a flexible hexane linker and two terminal phosphonic acid groups, allows it to act as a robust chelating agent and a building block for metal-organic frameworks. In the pharmaceutical landscape, bisphosphonates are a well-established class of drugs for treating bone disorders, and understanding the solid-state structure of analogs like this compound is paramount for the rational design of new therapeutic agents.

This technical guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of this compound. As of the time of this writing, a public crystal structure for this specific molecule is not available, presenting a unique opportunity to outline the entire process a researcher would undertake. We will proceed from the commercially available powder to the elucidation of its single-crystal structure, delving into the causality behind each experimental choice and adhering to the principles of scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this analytical process.

The Foundation: Synthesis and Crystallization of High-Purity Single Crystals

The journey to a crystal structure begins with the synthesis of high-quality single crystals, a process that is often more art than science. For this compound, which is commercially available as a powder, recrystallization is the primary method for obtaining diffraction-quality crystals.

Rationale for Recrystallization Solvent Selection

The high polarity of the phosphonic acid groups dictates the choice of solvents. Based on established methods for crystallizing phosphonic acids, a solvent system that can engage in hydrogen bonding while allowing for a gradual decrease in solubility is ideal.

Experimental Protocol: Vapor Diffusion Crystallization

A robust method for growing high-quality crystals of polar molecules is vapor diffusion. This technique allows for slow and controlled solvent exchange, promoting the formation of well-ordered single crystals.

Materials:

-

This compound powder (>98% purity)

-

Methanol (ACS grade)

-

Diethyl ether (ACS grade)

-

Small glass vial (e.g., 2 mL)

-

Large glass jar with a screw cap (e.g., 20 mL)

Procedure:

-

Dissolution: Dissolve approximately 10-20 mg of this compound in a minimal amount of methanol (e.g., 0.5 mL) in the small glass vial. Gentle warming may be required to achieve complete dissolution.

-

Preparation of the Outer Reservoir: In the large glass jar, add 2-3 mL of diethyl ether, which will act as the anti-solvent.

-

Vapor Diffusion Setup: Carefully place the open small vial containing the methanolic solution of the acid inside the larger jar containing the diethyl ether. Ensure the inner vial remains upright and does not tip over.

-

Sealing and Incubation: Seal the large jar tightly and leave it undisturbed at room temperature. The more volatile diethyl ether will slowly diffuse into the methanol solution, reducing the solubility of the this compound and inducing crystallization.

-

Monitoring and Harvesting: Monitor the setup daily for the formation of crystals. This process can take several days to a week or more. Once well-formed, single crystals of suitable size (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop.

Illuminating the Invisible: Single-Crystal X-ray Diffraction

With suitable single crystals in hand, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

The Instrument: A Modern Diffractometer

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS or CCD detector) is essential for this analysis.

Data Collection: A Step-by-Step Workflow

Protocol:

-

Crystal Mounting: A selected single crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure.

-

Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected at different orientations. The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while continuously collecting diffraction images.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

From Data to Structure: Solution and Refinement

The processed diffraction data provides the basis for solving and refining the crystal structure.

Structure Solution: Unveiling the Molecular Framework

For a small organic molecule like this compound, direct methods are typically employed to solve the phase problem of X-ray crystallography and generate an initial electron density map. This map reveals the positions of the heavier atoms (phosphorus, oxygen, and carbon).

Structure Refinement: Honing the Atomic Model

The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm. This iterative process involves adjusting the atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Key Refinement Parameters:

| Parameter | Description | Typical Target Value |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for a good quality structure |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. | ~1.0 |

A Glimpse into the Hypothetical: Analysis of the Crystal Structure

While the actual crystal structure is yet to be determined, we can hypothesize on its key features based on the known chemistry of phosphonic acids.

The Power of Hydrogen Bonding

The phosphonic acid groups are excellent hydrogen bond donors and acceptors. It is highly probable that the crystal structure of this compound will be dominated by an extensive network of intermolecular hydrogen bonds.

Expected Hydrogen Bonding Motifs:

-

Dimeric Interactions: Two molecules may form a hydrogen-bonded dimer through their phosphonic acid groups.

-

Chain or Sheet Formation: These dimeric units could further self-assemble into one-dimensional chains or two-dimensional sheets.

Conformational Flexibility of the Hexyl Linker

The six-carbon chain provides conformational flexibility. The final conformation in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions, primarily hydrogen bonding.

Molecular Packing

The overall packing of the molecules in the crystal lattice will be driven by the need to maximize the hydrogen bonding interactions and achieve efficient space-filling.

Visualizing the Process: Experimental Workflow

Caption: A flowchart illustrating the complete experimental workflow from the starting material to the final structural analysis.

Conclusion: The Path Forward

The crystal structure analysis of this compound, while not yet publicly reported, holds the key to a deeper understanding of its chemical and physical properties. The detailed workflow presented in this guide provides a robust framework for any researcher embarking on this or a similar analytical challenge. The elucidation of this structure will undoubtedly contribute to the rational design of new materials and pharmaceutical agents, underscoring the profound impact of single-crystal X-ray diffraction in modern science.

References

-

General Principles of X-ray Diffraction: For a comprehensive overview of the theory and practice of X-ray crystallography.

- Source: Intern

-

URL: [Link]

- Crystallization Techniques for Small Molecules: A valuable resource for various crystallization methods.

-

Synthesis and Properties of Phosphonic Acids: A review article detailing the synthesis and applic

- Source: Beilstein Journal of Organic Chemistry

-

URL: [Link]

-

The Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.

- Source: Cambridge Crystallographic D

-

URL: [Link]

-

PubChem Database Entry for this compound: Provides chemical and physical properties of the compound.

- Source: National Center for Biotechnology Inform

-

URL: [Link]

A Comprehensive Technical Guide to the Solubility of 1,6-Hexylenediphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 1,6-Hexylenediphosphonic Acid (HDPA). Given the limited publicly available quantitative data on this specific molecule, this document synthesizes information from related phosphonic acids, outlines detailed experimental protocols for determining its solubility profile, and presents a framework for understanding its behavior in various solvent systems. This resource is intended to empower researchers to make informed decisions in experimental design, formulation development, and material science applications involving HDPA.

Introduction to this compound (HDPA)

This compound (HDPA), with the chemical formula C6H16O6P2, is a bifunctional organic compound featuring a six-carbon aliphatic chain flanked by two phosphonic acid groups.[1] This structure imparts unique chemical properties, making it a subject of interest in various fields, including as a metal-chelating agent, a component in the synthesis of functionalized polymers, and in the development of novel therapeutic agents. The presence of two polar phosphonic acid moieties and a nonpolar hexyl linker suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this solubility is paramount for its effective application.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C6H16O6P2 |

| Molecular Weight | 246.14 g/mol [1] |

| Appearance | White to almost white crystalline powder[2][3] |

| Melting Point | 206-210 °C[2][3] |

| CAS Number | 4721-22-6[1][2][3][4] |

Theoretical Framework for HDPA Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. In the case of HDPA, the key factors influencing its solubility are the highly polar phosphonic acid groups and the nonpolar hexyl backbone.

-

Hydrogen Bonding: The phosphonic acid groups are capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.

-

Polarity: The dual phosphonic acid moieties render the molecule highly polar, suggesting good solubility in polar solvents.

-

pH-Dependence: As with other phosphonic acids, the solubility of HDPA in aqueous solutions is expected to be highly pH-dependent.[5][6] In acidic conditions, the phosphonic acid groups will be protonated, reducing their polarity and likely decreasing water solubility. Conversely, in neutral to basic conditions, deprotonation of the phosphonic acid groups to form phosphonate salts will significantly increase their polarity and enhance aqueous solubility.[6][7]

-

Hydrophobic Interactions: The six-carbon alkyl chain introduces a degree of hydrophobicity, which may limit solubility in highly polar solvents and promote solubility in less polar organic solvents.

Based on these principles, a qualitative prediction of HDPA solubility in various solvent classes can be made:

Predicted Qualitative Solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (pH-dependent for water) | Strong hydrogen bonding interactions with the phosphonic acid groups. Increased ionization at higher pH enhances aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Dipole-dipole interactions with the phosphonic acid groups. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity of the phosphonic acid groups is incompatible with the nonpolar nature of these solvents. |

| Halogenated | Dichloromethane, Chloroform | Low to Insoluble | Insufficient polarity to effectively solvate the phosphonic acid moieties. |

Experimental Determination of HDPA Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of HDPA in a chosen solvent.

Materials and Equipment

-

This compound (HDPA), >98% purity

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a pH meter for aqueous solutions.

-

Calibrated pH meter and buffers (for aqueous solubility)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of HDPA solubility.

Caption: Workflow for determining the solubility of HDPA.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of HDPA to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials and vortex briefly to suspend the solid.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow any suspended solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved HDPA.

-